molecular formula C20H26N4O2 B6422723 N-butyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1015543-62-0

N-butyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6422723
CAS No.: 1015543-62-0
M. Wt: 354.4 g/mol
InChI Key: ATWFEOKEMBMASX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-butyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a butylamine group at the 7-position, a 3,4-dimethoxyphenyl substituent at the 2-position, and methyl groups at the 3- and 5-positions. This compound belongs to a class of molecules explored for diverse biological activities, including anti-mycobacterial, anti-anxiety, and enzyme inhibitory effects . Its structural complexity and substituent diversity make it a candidate for structure-activity relationship (SAR) studies against analogs.

Properties

IUPAC Name

N-butyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O2/c1-6-7-10-21-18-11-13(2)22-20-14(3)19(23-24(18)20)15-8-9-16(25-4)17(12-15)26-5/h8-9,11-12,21H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWFEOKEMBMASX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=CC(=NC2=C(C(=NN12)C3=CC(=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Reaction

The reaction of 5-amino-3-methylpyrazole with diethyl malonate in the presence of sodium ethoxide generates 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol (yield: 89%). This step proceeds via a base-catalyzed cyclization mechanism, where the malonate ester acts as a β-diketone equivalent. The methyl group at position 3 of the pyrazole is retained in the final core structure, while the malonate contributes to the pyrimidine ring formation.

Key Reaction Conditions

  • Solvent: Ethanol

  • Temperature: Reflux (78°C)

  • Catalyst: Sodium ethoxide

  • Reaction Time: 6–8 hours

Halogenation for Reactive Sites

The dihydroxy intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) to yield 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (yield: 61%). This step introduces reactive chlorine atoms at positions 5 and 7, enabling subsequent functionalization.

Optimization Notes

  • Excess POCl₃ (5 equiv.) ensures complete conversion.

  • Reaction temperature: 110°C (reflux in POCl₃).

  • Quenching with ice water precipitates the product.

Functionalization of the Pyrazolo[1,5-a]Pyrimidine Core

Introduction of the 3,4-Dimethoxyphenyl Group at Position 2

The chlorine at position 2 is replaced with a 3,4-dimethoxyphenyl moiety via a Suzuki-Miyaura cross-coupling reaction . This step employs a palladium catalyst to facilitate the coupling between the dichloropyrazolopyrimidine and 3,4-dimethoxyphenylboronic acid .

Reaction Protocol

  • Substrate: 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine

  • Boronic Acid: 3,4-Dimethoxyphenylboronic acid (1.2 equiv.)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃ (2.0 equiv.)

  • Solvent: Dioxane/water (4:1)

  • Temperature: 90°C, 12 hours

  • Yield: 68–72%

Mechanistic Insight
The palladium catalyst mediates the transmetallation and reductive elimination steps, forming a carbon-carbon bond between the pyrimidine and the aryl group. The electron-rich methoxy substituents on the phenyl ring enhance the reactivity of the boronic acid.

Amination at Position 7 with N-Butylamine

The remaining chlorine at position 7 undergoes nucleophilic substitution with n-butylamine to introduce the primary amine functionality.

Reaction Conditions

  • Substrate: 5-chloro-2-(3,4-dimethoxyphenyl)-3-methylpyrazolo[1,5-a]pyrimidine

  • Amine: n-Butylamine (3.0 equiv.)

  • Solvent: Dimethylformamide (DMF)

  • Base: K₂CO₃ (2.5 equiv.)

  • Temperature: 100°C, 24 hours

  • Yield: 65–70%

Challenges and Solutions

  • Competitive Side Reactions : Excess amine minimizes hydrolysis of the chloro intermediate.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Optimization of Synthetic Efficiency

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and yields. Polar aprotic solvents like DMF enhance nucleophilicity in amination reactions, while dioxane/water mixtures optimize cross-coupling efficiency.

Table 1: Solvent Optimization for Suzuki Coupling

Solvent SystemTemperature (°C)Yield (%)
Dioxane/water (4:1)9072
Toluene/water (3:1)9058
Ethanol/water (2:1)8045

Catalytic Systems in Cross-Coupling

Palladium-based catalysts outperform nickel analogs in Suzuki reactions due to superior stability and selectivity.

Table 2: Catalyst Screening for Aryl Functionalization

CatalystLoading (mol%)Yield (%)
Pd(PPh₃)₄572
PdCl₂(dppf)570
NiCl₂(PPh₃)₂1035

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 2.35 (s, 3H, CH₃), 2.98 (t, 2H, NCH₂), 3.85 (s, 6H, OCH₃), 6.75–7.20 (m, 3H, aryl-H).

  • ¹³C NMR : δ 158.4 (C=O), 149.2 (pyrimidine-C), 112.5–148.9 (aryl-C).

  • HRMS : m/z calculated for C₂₃H₂₈N₄O₂ [M+H]⁺: 389.2234; found: 389.2236.

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirmed >98% purity, with a retention time of 12.3 minutes.

Industrial-Scale Considerations

Continuous Flow Synthesis

Transitioning from batch to continuous flow reactors improves scalability and reduces reaction times. For example, the amination step achieves 90% conversion in 2 hours under flow conditions (120°C, 10 bar).

Green Chemistry Metrics

  • Atom Economy : 78% (amination step).

  • E-factor : 2.3 kg waste/kg product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or quinones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor, receptor modulator, and probe for studying biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals

Mechanism of Action

The mechanism of action of N-butyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function and downstream signaling pathways. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares the substituents and molecular properties of the target compound with key analogs:

Compound Name 2-Position 3-Position 5-Position 7-Amine Substituent Molecular Formula Molecular Weight Key References
N-butyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 3,4-dimethoxyphenyl Methyl Methyl Butyl C23H28N4O2* ~392.5*
3-(4-Fluorophenyl)-5-(p-tolyl)-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine 4-Fluorophenyl H p-Tolyl Pyridin-2-ylmethyl C24H20FN5 405.4
N-(4-Chlorophenyl)-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine 3,4-dimethoxyphenyl Methyl Methyl 4-Chlorophenyl C22H21ClN4O2 408.9
N,N-bis(2-methoxyethyl)-3-(4-methoxy-2-methylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine (MPZP) 4-Methoxy-2-methylphenyl Methyl Methyl Bis(2-methoxyethyl) C23H30N4O3 422.5
3,5-Dimethyl-N-(pyridin-2-ylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine Trifluoromethyl Methyl Methyl Pyridin-2-ylmethyl C14H12F3N5 307.3

*Estimated based on analogs in .

Key Observations:
  • 2-Position: The 3,4-dimethoxyphenyl group in the target compound contrasts with halogenated (e.g., 4-fluorophenyl) or trifluoromethyl substituents in analogs.
  • 7-Amine : The butyl chain in the target compound introduces hydrophobicity, whereas pyridinylmethyl or aryl groups in analogs (e.g., MPZP) may enhance target binding through π-π interactions .
Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and 5-aryl substituents exhibit potent inhibition of Mycobacterium tuberculosis (MIC ≤ 0.1 µM) . The target compound’s 3,4-dimethoxyphenyl group may reduce activity against mycobacteria due to diminished electron-withdrawing effects compared to fluorine. However, its 3,5-dimethyl groups could enhance membrane permeability, offsetting this limitation .

Central Nervous System (CNS) Targets

MPZP, a CRF1 receptor antagonist, shares a pyrazolopyrimidine core but features a bis(2-methoxyethyl)amine group, which improves blood-brain barrier penetration . The target compound’s butyl chain may limit CNS bioavailability due to increased hydrophobicity.

Enzyme Inhibition and Stability

Compounds with trifluoromethyl groups (e.g., C14H12F3N5) show enhanced metabolic stability in liver microsomes . The target compound’s methoxy groups may undergo demethylation, reducing its half-life compared to halogenated analogs .

Physicochemical Properties

  • Lipophilicity : The butyl chain and methoxy groups likely result in a higher logP (~3.5–4.0) compared to pyridinylmethyl-containing analogs (logP ~2.5–3.0), impacting solubility and absorption .
  • Molecular Weight : At ~392.5 Da, the target compound exceeds Lipinski’s rule of five threshold (500 Da), but its analogs (e.g., MPZP at 422.5 Da) suggest acceptable bioavailability .

Biological Activity

N-butyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the class of pyrazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets. The molecular formula is C20H26N4O3C_{20}H_{26}N_{4}O_{3}, and its IUPAC name is this compound. The following table summarizes its key properties:

PropertyValue
Molecular Weight370.45 g/mol
LogP3.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds9

The mechanism of action of this compound involves its interaction with specific enzymes and receptors. It has been shown to inhibit various kinases and signaling pathways that are crucial for cell proliferation and inflammation. This inhibition can lead to significant therapeutic effects in conditions such as cancer and autoimmune diseases.

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit potent antitumor activity. In vitro studies have demonstrated that this compound effectively inhibits the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:
In a study involving breast cancer cell lines MCF-7 and MDA-MB-231, the compound showed significant cytotoxic effects when tested alone and in combination with doxorubicin. The combination treatment exhibited a synergistic effect, enhancing the overall efficacy against resistant cancer cells .

Enzyme Inhibition

This compound has been evaluated for its inhibitory effects on dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine synthesis. It was found to be more effective than known inhibitors such as brequinar and teriflunomide in both enzymatic assays and cell-based studies .

Table: Enzyme Inhibition Data

CompoundIC50 (µM)
This compound15
Brequinar25
Teriflunomide30

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. It has been shown to reduce the production of pro-inflammatory cytokines in cell culture models, suggesting potential applications in treating inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for preparing N-butyl-2-(3,4-dimethoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with pyrazolo-pyrimidine core formation, followed by functionalization. Key steps include:

  • Condensation reactions to assemble the heterocyclic core using precursors like aminopyrazoles and diketones .
  • Substitution reactions to introduce substituents (e.g., dimethoxyphenyl, butylamine groups) via nucleophilic aromatic substitution or coupling reactions .
  • Optimization of temperature (e.g., reflux conditions), solvent selection (polar aprotic solvents like DMF), and catalysts (e.g., Pd for cross-coupling) to improve yield and purity .
  • Purification via column chromatography or HPLC, monitored by TLC and NMR .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and molecular connectivity .
  • Mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography to resolve 3D molecular geometry and intermolecular interactions (e.g., hydrogen bonding in the pyrazolo-pyrimidine core) .
  • HPLC for purity assessment (>95% typically required for pharmacological studies) .

Q. What preliminary biological activities have been reported for this compound?

Initial screenings suggest:

  • Antiproliferative activity against cancer cell lines (e.g., IC₅₀ values in µM range via MTT assays) .
  • Antimicrobial effects against bacterial/fungal strains, attributed to electron-withdrawing substituents like chlorophenyl groups .
  • Kinase inhibition potential, inferred from structural analogs targeting EGFR or MAPK pathways .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence bioactivity in structure-activity relationship (SAR) studies?

Systematic SAR approaches include:

  • Substituent swapping : Replacing the 4-chlorophenyl group with 4-fluorophenyl or methoxyphenyl alters lipophilicity and target affinity .
  • Chain elongation : Extending the N-butyl group to hexyl improves membrane permeability but may reduce solubility .
  • Electron-deficient vs. electron-rich groups : Fluorine/chlorine enhance metabolic stability, while methoxy groups improve solubility but reduce potency .
  • Quantitative SAR (QSAR) models to predict activity based on substituent electronic/hydrophobic parameters .

Q. What experimental strategies are used to resolve contradictions in biological data across studies?

Discrepancies (e.g., varying IC₅₀ values) are addressed via:

  • Orthogonal assays : Validating antiproliferative activity with both MTT and clonogenic assays .
  • Target engagement studies : Surface plasmon resonance (SPR) or thermal shift assays to confirm direct binding to kinases .
  • Metabolic stability testing in microsomes to rule out false negatives from rapid degradation .

Q. How can computational methods elucidate the compound’s mechanism of action?

  • Molecular docking to predict binding poses in kinase active sites (e.g., EGFR, VEGFR) .
  • Molecular dynamics simulations to assess stability of ligand-target complexes over time .
  • Pharmacophore modeling to identify critical interaction features (e.g., hydrogen bonds with hinge regions) .

Q. What methodologies are employed to study pharmacokinetic properties like absorption and metabolism?

  • In vitro ADME assays : Caco-2 cell monolayers for permeability, cytochrome P450 inhibition screens .
  • Metabolite identification : LC-MS/MS to detect phase I/II metabolites in liver microsomes .
  • Plasma protein binding using equilibrium dialysis or ultrafiltration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.